molecular formula C21H23N5O3S B15106058 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15106058
M. Wt: 425.5 g/mol
InChI Key: HLMQCMFQUUAYFL-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a pyrazole derivative with a pyridine carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O3S/c1-13-19-17(21(27)23-11-14-3-2-7-22-10-14)9-18(15-4-5-15)24-20(19)26(25-13)16-6-8-30(28,29)12-16/h2-3,7,9-10,15-16H,4-6,8,11-12H2,1H3,(H,23,27)

InChI Key

HLMQCMFQUUAYFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5

Origin of Product

United States

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